1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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Overview
Description
1-(Methoxymethyl)-2-oxabicyclo[211]hexane-4-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction conditions often include the use of a mercury lamp, which facilitates the cycloaddition process . this method can be challenging due to the need for specialized equipment and the use of toxic reagents.
Industrial Production Methods: Industrial production of this compound may involve scalable and mild synthetic routes. Recent advancements have proposed novel methods that avoid the use of toxic reagents and are more amenable to large-scale synthesis . These methods focus on improving the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This process can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid exerts its effects involves its interaction with molecular targets. The rigid bicyclic structure allows for specific binding to enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid: Similar in structure but with different functional groups.
2-azabicyclo[2.1.1]hexane-4-carboxylic Acid: Contains a nitrogen atom, offering different chemical properties and applications.
Uniqueness: 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid stands out due to its specific functional groups and the presence of an oxygen atom in the bicyclic ring.
Properties
IUPAC Name |
1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-5-8-2-7(3-8,4-12-8)6(9)10/h2-5H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGUVNDNNIMJHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC(C1)(CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2445786-86-5 |
Source
|
Record name | 1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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